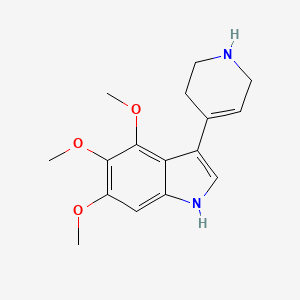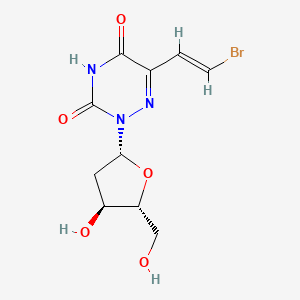
(E)-5-(2-Bromovinyl)-6-aza-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine but contains a bromovinyl group at the 5-position and an aza modification at the 6-position. This compound is of significant interest due to its potential antiviral properties and its role in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Bromination: The 5-position of the uridine is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Vinylation: The brominated intermediate is then subjected to a vinylation reaction using a suitable vinylating agent to introduce the 2-bromovinyl group.
Aza Modification: Finally, the 6-position is modified to introduce the aza group, completing the synthesis of (E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the bromovinyl group or the aza moiety.
科学的研究の応用
(E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It is studied for its potential antiviral properties, particularly against herpesviruses.
Biochemical Studies: The compound is used as a tool in biochemical research to study nucleoside metabolism and DNA synthesis.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for various viral infections.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in pharmaceutical manufacturing.
作用機序
The mechanism of action of (E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The bromovinyl group enhances its binding affinity to viral DNA polymerases, while the aza modification increases its stability and resistance to degradation.
類似化合物との比較
Similar Compounds
5-Bromovinyl-2’-deoxyuridine: Lacks the aza modification but has similar antiviral properties.
6-Aza-2’-deoxyuridine: Contains the aza modification but lacks the bromovinyl group.
Thymidine Analogs: Various thymidine analogs with different modifications at the 5-position.
Uniqueness
(E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine is unique due to the combination of the bromovinyl group and the aza modification. This dual modification enhances its antiviral activity and stability compared to other similar compounds. The specific structural features contribute to its high affinity for viral DNA polymerases and its effectiveness as a chain terminator.
特性
CAS番号 |
97776-64-2 |
|---|---|
分子式 |
C10H12BrN3O5 |
分子量 |
334.12 g/mol |
IUPAC名 |
6-[(E)-2-bromoethenyl]-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H12BrN3O5/c11-2-1-5-9(17)12-10(18)14(13-5)8-3-6(16)7(4-15)19-8/h1-2,6-8,15-16H,3-4H2,(H,12,17,18)/b2-1+/t6-,7+,8+/m0/s1 |
InChIキー |
RNFMAGOTQSXOBA-SXSRJLBYSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)/C=C/Br)CO)O |
正規SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CBr)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


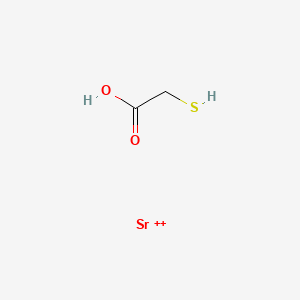
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)


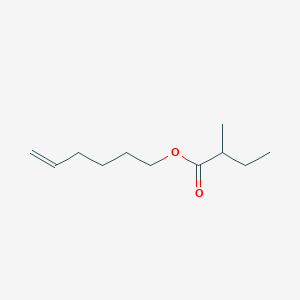
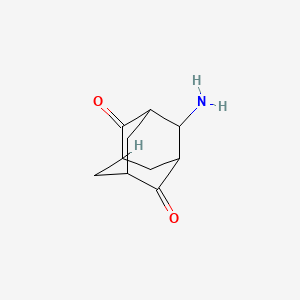

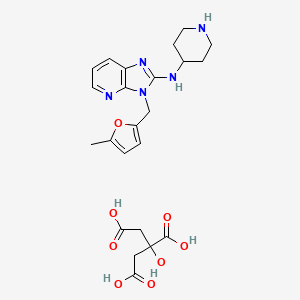

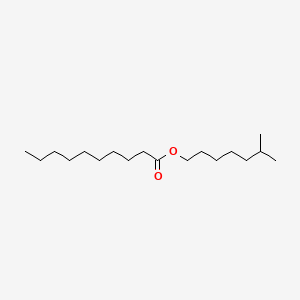

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)

